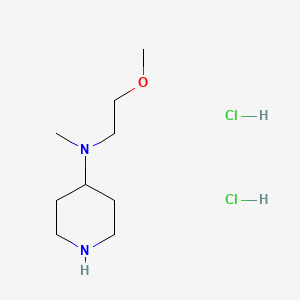

N-(2-Methoxyethyl)-N-methylpiperidin-4-amine dihydrochloride

Description

N-(2-Methoxyethyl)-N-methylpiperidin-4-amine dihydrochloride is a chemical compound with a complex structure that includes a piperidine ring substituted with a methoxyethyl group and a methyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

N-(2-methoxyethyl)-N-methylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O.2ClH/c1-11(7-8-12-2)9-3-5-10-6-4-9;;/h9-10H,3-8H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATEAZKCCVYSKLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC)C1CCNCC1.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyethyl)-N-methylpiperidin-4-amine dihydrochloride typically involves the reaction of piperidine with 2-methoxyethyl chloride and methylamine under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques to obtain the dihydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyethyl)-N-methylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, N-(2-Methoxyethyl)-N-methylpiperidin-4-amine dihydrochloride serves as a crucial building block for synthesizing more complex molecules. It is employed in various organic reactions, including:

- Nucleophilic Substitution : The compound can introduce diverse functional groups into the piperidine ring.

- Oxidation and Reduction : It can undergo oxidation to form N-oxides or be reduced to yield different amine derivatives.

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Nucleophilic Substitution | Alkyl halides, acyl chlorides | Functionalized piperidine derivatives |

| Oxidation | Hydrogen peroxide | N-Oxides |

| Reduction | Lithium aluminum hydride | Amine derivatives |

Biology

The compound's structural similarity to certain neurotransmitters positions it as a valuable tool in neurobiology research. Studies have indicated its potential effects on neurotransmitter systems, particularly in modulating receptor activity.

Case Study : A study investigated the compound's interaction with serotonin receptors, revealing that it may enhance serotonergic signaling pathways, which are crucial for mood regulation.

Medicine

Research is ongoing regarding the therapeutic applications of this compound. Its potential to act as a drug candidate targeting specific receptors has been explored in various contexts:

- Anticancer Research : Investigations into its cytotoxic properties against cancer cell lines have shown promising results, suggesting selective toxicity towards malignant cells while sparing normal cells.

Case Study : A recent publication highlighted the compound's efficacy against leukemia cell lines, indicating its potential as a lead compound for developing new anticancer therapies.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and intermediates for pharmaceuticals. Its role in synthesizing compounds with antimicrobial properties has also been noted.

Mechanism of Action

The mechanism of action of N-(2-Methoxyethyl)-N-methylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(2-Methoxyethyl)-N-methylpiperidine

- N-(2-Methoxyethyl)-N-methylpyrrolidine

- N-(2-Methoxyethyl)-N-methylmorpholine

Uniqueness

N-(2-Methoxyethyl)-N-methylpiperidin-4-amine dihydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects, making it valuable for targeted research applications.

Biological Activity

N-(2-Methoxyethyl)-N-methylpiperidin-4-amine dihydrochloride is a compound of growing interest in pharmacological research due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by a methoxyethyl group and a methyl substitution on the nitrogen atom. Its chemical structure can be represented as follows:

This compound has been noted for its ability to interact with various biological systems, particularly neurotransmitter pathways.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, potentially influencing the following:

- Acetylcholine Receptors : The compound may inhibit acetylcholinesterase (AChE), similar to other piperidine derivatives, which could enhance cholinergic signaling .

- Dopaminergic Pathways : There is potential for interaction with dopamine receptors, which may have implications in neuropsychiatric disorders .

Neurotransmitter Modulation

Research indicates that this compound could influence neurotransmitter systems:

- Cholinergic System : Inhibition of AChE has been linked to cognitive enhancement, making this compound a candidate for Alzheimer's disease therapy .

- Dopaminergic Activity : Its structural similarity to known dopaminergic agents suggests potential use in treating conditions such as schizophrenia or Parkinson's disease .

Case Studies

Several studies have investigated the pharmacological effects of this compound:

- Study on Cognitive Function : A recent study demonstrated that compounds similar to N-(2-methoxyethyl)-N-methylpiperidin-4-amine improved memory retention in rodent models by enhancing cholinergic transmission.

- Antioxidant Properties : Research has indicated that piperidine derivatives may exhibit antioxidant properties, which can protect neuronal cells from oxidative stress .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with other piperidine derivatives:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| N-Methylpiperidin-4-amine | Cholinesterase inhibition | AChE inhibition |

| 1-(2-Methoxyethyl)piperidine | Dopaminergic modulation | D2 receptor agonism |

| N-(2-Methoxyethyl)-p-nitroaniline | Antioxidant properties | Free radical scavenging |

Future Directions

The ongoing research into this compound suggests several avenues for future investigation:

- Clinical Trials : Further studies are needed to evaluate its efficacy and safety in human subjects, particularly for cognitive disorders.

- Mechanistic Studies : Detailed mechanistic studies are required to elucidate its interactions at the molecular level, especially concerning neurotransmitter receptors and enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.